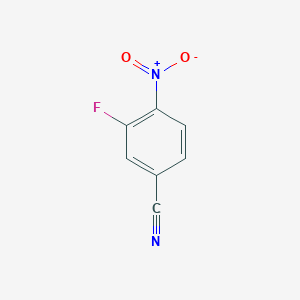

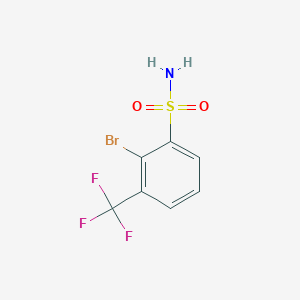

2-Bromo-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-(trifluoromethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which have been widely used as antibacterial drugs for decades. Although the specific compound is not directly mentioned in the provided papers, sulfonamides, in general, are known for their medicinal properties and are often synthesized for various applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves an amidation reaction, as seen in the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide . This process involves the reaction of a suitable sulfonyl chloride with an amine. In the case of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide, a similar approach could be employed, potentially using 3-(trifluoromethyl)benzenesulfonyl chloride and an appropriate bromoamine.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be confirmed using various spectroscopic techniques such as FTIR, NMR, and MS, as well as X-ray diffraction . Density functional theory (DFT) calculations are also commonly used to predict and confirm the molecular structure, electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the chemical behavior of the molecule .

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their functional groups. For instance, the benzenesulfonyl moiety can be involved in reactions with reagents like 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides . This indicates that 2-Bromo-3-(trifluoromethyl)benzenesulfonamide could potentially be used in glycosylation reactions or other transformations involving the sulfonamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be inferred from vibrational frequency analysis and DFT studies . These analyses provide insights into the stability, reactivity, and potential intermolecular interactions of the compound. Additionally, the presence of a trifluoromethyl group in 2-Bromo-3-(trifluoromethyl)benzenesulfonamide would likely influence its physical properties, such as volatility and hydrophobicity, due to the strong electronegativity and steric bulk of the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

2-Bromo-3-(trifluoromethyl)benzenesulfonamide derivatives, particularly when attached to zinc(II) phthalocyanine complexes, exhibit significant potential in photodynamic therapy, particularly for cancer treatment. These compounds display favorable properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II photodynamic therapy mechanisms. The efficiency of these compounds is rooted in their structural characteristics and photophysicochemical properties, indicating their potential as therapeutic agents in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020), (Öncül, Öztürk, & Pişkin, 2022).

Bromoamidation of Olefins

The compound is employed in a catalyst-free and metal-free method for the bromoamidation of unactivated olefins, serving as a nitrogen and halogen source. This methodology is applicable to both cyclic and aliphatic olefins, indicating its versatility and potential utility in various chemical synthesis processes (Yu, Chen, Cheng, & Yeung, 2015).

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .

Mode of Action

The molecule has been shown to have a certain nucleophilic reactivity and a high chemical stability . This suggests that it may interact with its targets through nucleophilic reactions, leading to changes in the targets’ function or structure.

Biochemical Pathways

Given the broad biological activities of sulfonamides , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as inhibition of tumor growth, regulation of blood sugar levels, and prevention of viral replication.

Result of Action

Based on the known activities of sulfonamides , it can be inferred that the compound may induce changes at the molecular and cellular levels that result in its observed physiological effects.

Propiedades

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2S/c8-6-4(7(9,10)11)2-1-3-5(6)15(12,13)14/h1-3H,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFQCVDQEXIKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251362 |

Source

|

| Record name | 2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |

CAS RN |

886762-56-7 |

Source

|

| Record name | 2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane](/img/structure/B1304135.png)